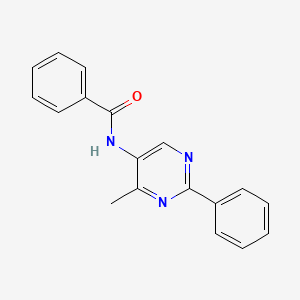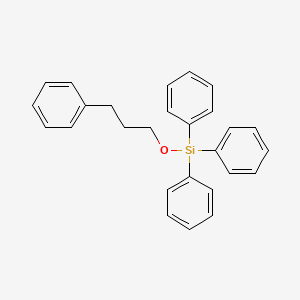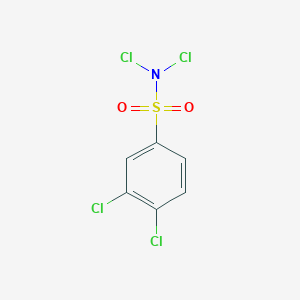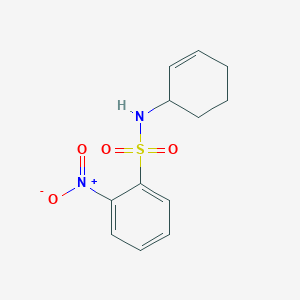
Heptatriacont-13-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptatriacont-13-ene is a hydrocarbon compound with the molecular formula C37H74. It is an alkene, characterized by the presence of a double bond at the 13th position in its carbon chain. This compound is part of the larger family of long-chain alkenes, which are often found in natural products and have various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptatriacont-13-ene can be synthesized through several methods, including:
Olefination Reactions: One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Hydrogenation of Alkynes: Partial hydrogenation of heptatriacont-13-yne can yield this compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves:
Catalytic Cracking: This process breaks down larger hydrocarbons into smaller alkenes, including this compound.
Fischer-Tropsch Synthesis: This method converts carbon monoxide and hydrogen into hydrocarbons, including long-chain alkenes like this compound, using metal catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: Heptatriacont-13-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: The double bond can be reduced to form heptatriacontane.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Heptatriacontan-13-ol, heptatriacontanal, and heptatriacontanoic acid.
Reduction: Heptatriacontane.
Substitution: Heptatriacont-13-yl halides.
Applications De Recherche Scientifique
Heptatriacont-13-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: Research on its biological activity includes its role in pheromone communication in certain insect species.
Industry: Used in the synthesis of specialty chemicals and as a precursor for the production of lubricants and surfactants.
Mécanisme D'action
The mechanism of action of heptatriacont-13-ene in biological systems involves:
Molecular Targets: It interacts with specific receptors or enzymes, influencing biological pathways.
Pathways Involved: It may modulate signaling pathways related to pheromone detection or metabolic processes.
Comparaison Avec Des Composés Similaires
Heptatriacont-13-ene can be compared with other long-chain alkenes such as:
Heptatriacontane: The fully saturated analog without a double bond.
Hexatriacont-13-ene: A similar compound with one less carbon atom.
Octatriacont-13-ene: A similar compound with one more carbon atom.
Uniqueness: this compound’s unique position of the double bond at the 13th carbon distinguishes it from other alkenes, influencing its reactivity and applications.
Propriétés
Numéro CAS |
647841-27-8 |
|---|---|
Formule moléculaire |
C37H74 |
Poids moléculaire |
519.0 g/mol |
Nom IUPAC |
heptatriacont-13-ene |
InChI |
InChI=1S/C37H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h25,27H,3-24,26,28-37H2,1-2H3 |
Clé InChI |
ZIWNFSUMWIISLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12600657.png)

![Propan-2-yl [(2R)-oxiran-2-yl]acetate](/img/structure/B12600667.png)
![3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile](/img/structure/B12600675.png)
![Methyl [2-(cyanomethyl)phenyl]acetate](/img/structure/B12600679.png)
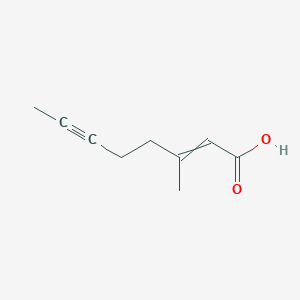

![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)
